molecular formula C16H20N2O6S B11062189 5,8-dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one

5,8-dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one

Cat. No.: B11062189
M. Wt: 368.4 g/mol
InChI Key: YYRNDRURLJQURS-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with methoxy, methyl, and morpholinylsulfonyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonylation: The morpholinylsulfonyl group can be introduced by reacting the quinoline derivative with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

    Final Modifications: Any additional modifications, such as methylation at specific positions, can be achieved using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Dimethyl sulfate, methyl iodide.

    Sulfonylating Agents:

    p-Toluenesulfonyl chloride.

Major Products

    Oxidation Products: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced quinoline or sulfonyl groups.

    Substitution Products: Quinoline derivatives with various functional groups replacing methoxy or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5,8-dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its quinoline core. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research into this compound could reveal potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways. The methoxy and sulfonyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent also based on the quinoline structure.

    Cinchonine: An alkaloid with antimalarial properties.

Uniqueness

5,8-Dimethoxy-4-methyl-6-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of the morpholinylsulfonyl group, in particular, could enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20N2O6S

Molecular Weight

368.4 g/mol

IUPAC Name

5,8-dimethoxy-4-methyl-6-morpholin-4-ylsulfonyl-1H-quinolin-2-one

InChI

InChI=1S/C16H20N2O6S/c1-10-8-13(19)17-15-11(22-2)9-12(16(23-3)14(10)15)25(20,21)18-4-6-24-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19)

InChI Key

YYRNDRURLJQURS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2OC)S(=O)(=O)N3CCOCC3)OC

Origin of Product

United States

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